RU 58841

Descripción general

Descripción

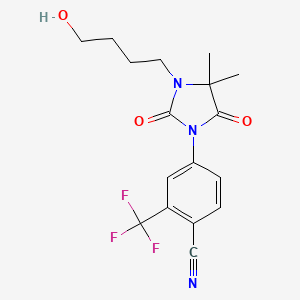

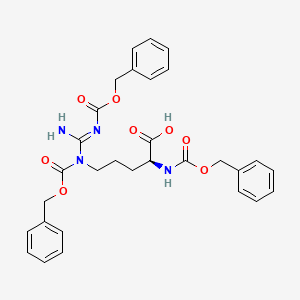

RU-58841, también conocido como PSK-3841 o HMR-3841, es un compuesto antiandrogénico no esteroideo (NSAA). Fue desarrollado inicialmente en la década de 1980 por la empresa farmacéutica francesa Roussel Uclaf. RU-58841 es principalmente conocido por su posible uso como tratamiento tópico para afecciones dependientes de andrógenos como el acné, la alopecia androgenética (calvicie de patrón masculino) y el hirsutismo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RU-58841 se puede sintetizar a través de varios métodos. Un enfoque común implica la construcción de la porción hidantoína o mediante acoplamiento arilo a 5,5-dimetilhidantoína . La ruta sintética generalmente implica los siguientes pasos:

Formación de la Porción Hidantoína: Este paso implica la reacción de 3-trifluorometil-4-cianoanilina con un reactivo apropiado para formar el anillo de hidantoína.

Acoplamiento Arilo: El intermedio de hidantoína se acopla luego con 5,5-dimetilhidantoína bajo condiciones de reacción específicas para formar RU-58841.

Métodos de Producción Industrial

Los métodos de producción industrial para RU-58841 son similares a las rutas sintéticas mencionadas anteriormente, pero están optimizados para la producción a gran escala. Estos métodos a menudo implican el uso de reactores automatizados y procesos de flujo continuo para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

RU-58841 experimenta varias reacciones químicas, que incluyen:

Oxidación: RU-58841 se puede oxidar para formar cianonilutamida (RU-56279) y RU-59416 como metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de hidantoína.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en la porción de hidantoína.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como bromo o cloro.

Productos Principales Formados

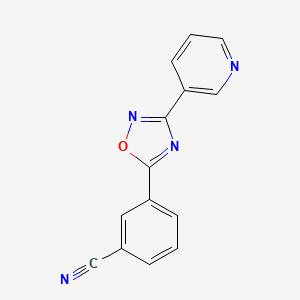

Cianonilutamida (RU-56279): Un metabolito con actividad antiandrogénica significativa.

RU-59416: Otro metabolito con muy baja afinidad por el receptor de andrógenos.

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar antiandrógenos no esteroideos.

Biología: Investigado por sus efectos sobre los receptores de andrógenos en varios sistemas biológicos.

Industria: Posible uso en el desarrollo de nuevos fármacos y tratamientos antiandrogénicos.

Mecanismo De Acción

RU-58841 funciona inhibiendo la unión de dihidrotestosterona (DHT) a los receptores de andrógenos en los folículos pilosos. La DHT es una hormona asociada con la pérdida de cabello, especialmente en individuos genéticamente predispuestos a la calvicie de patrón masculino. Al unirse competitivamente a estos receptores, RU-58841 evita que la DHT ejerza sus efectos, atenuando así la pérdida de cabello y promoviendo el crecimiento del cabello .

Comparación Con Compuestos Similares

RU-58841 es similar en estructura a otros antiandrógenos no esteroideos como RU-58642, nilutamida, flutamida, bicalutamida y enzalutamida . RU-58841 es único debido a sus modificaciones específicas de la cadena lateral, que mejoran su eficacia tópica y reducen los efectos secundarios sistémicos .

Lista de Compuestos Similares

RU-58642: Estructura similar pero cadena lateral diferente.

Nilutamida: Antiandrógeno no esteroideo relacionado.

Flutamida: Otro antiandrógeno no esteroideo.

Bicalutamida: Se utiliza comúnmente en el tratamiento del cáncer de próstata.

Enzalutamida: Un antiandrógeno no esteroideo más nuevo con alta eficacia.

RU-58841 destaca por su potencial para la aplicación tópica, lo que lo convierte en un candidato prometedor para tratar afecciones de la piel y el cabello dependientes de andrógenos sin efectos secundarios sistémicos significativos .

Propiedades

IUPAC Name |

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBYGDBJECGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165781 | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154992-24-2 | |

| Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 58841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 58841 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-58841 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B1680105.png)

![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)

![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)

![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)

![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)